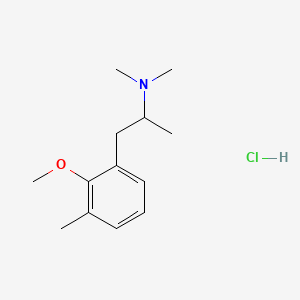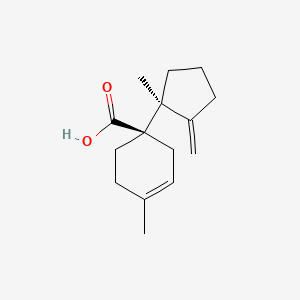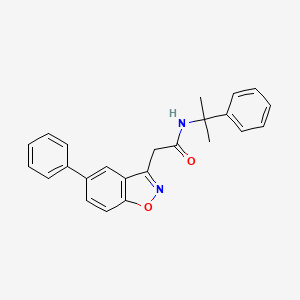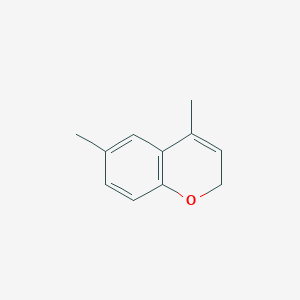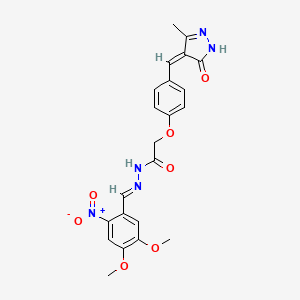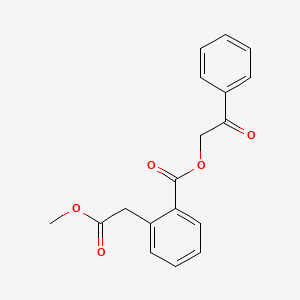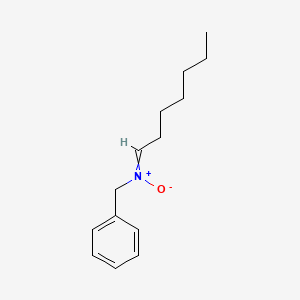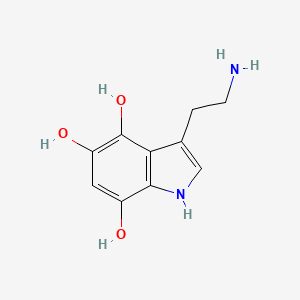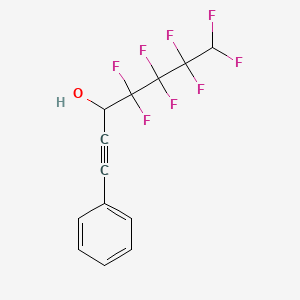
4,4,5,5,6,6,7,7-Octafluoro-1-phenylhept-1-yn-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5,6,6,7,7-Octafluoro-1-phenylhept-1-yn-3-ol is a fluorinated organic compound with the molecular formula C13H6F8O. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is often used in various scientific research applications due to its reactivity and stability.
Preparation Methods
The synthesis of 4,4,5,5,6,6,7,7-Octafluoro-1-phenylhept-1-yn-3-ol typically involves the reaction of fluorinated precursors under specific conditions. One common method involves the reaction of octafluorohept-1-yne with phenylmagnesium bromide in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4,4,5,5,6,6,7,7-Octafluoro-1-phenylhept-1-yn-3-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles such as amines or thiols. Common reagents for these reactions include sodium amide or thiourea.
Scientific Research Applications
4,4,5,5,6,6,7,7-Octafluoro-1-phenylhept-1-yn-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique fluorinated structure.
Industry: The compound is used in the production of specialty polymers and materials with enhanced chemical resistance and thermal stability.
Mechanism of Action
The mechanism of action of 4,4,5,5,6,6,7,7-Octafluoro-1-phenylhept-1-yn-3-ol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with target molecules, leading to inhibition or modulation of their activity. The compound’s unique structure allows it to interact with specific pathways involved in various biological processes.
Comparison with Similar Compounds
4,4,5,5,6,6,7,7-Octafluoro-1-phenylhept-1-yn-3-ol can be compared with other fluorinated compounds such as:
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol: This compound has a similar fluorinated structure but differs in its functional groups and reactivity.
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol diacrylate: Another fluorinated compound used in polymer synthesis, with different applications and properties.
4,4,5,5,6,6,7,7-Octafluoro-1,9-decadiene: A fluorinated diene with distinct reactivity and uses in organic synthesis.
The uniqueness of this compound lies in its specific combination of fluorinated and phenyl groups, which impart unique chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
111832-10-1 |
|---|---|
Molecular Formula |
C13H8F8O |
Molecular Weight |
332.19 g/mol |
IUPAC Name |
4,4,5,5,6,6,7,7-octafluoro-1-phenylhept-1-yn-3-ol |
InChI |
InChI=1S/C13H8F8O/c14-10(15)12(18,19)13(20,21)11(16,17)9(22)7-6-8-4-2-1-3-5-8/h1-5,9-10,22H |
InChI Key |
MLSFTDKKPYZVSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(C(C(C(C(F)F)(F)F)(F)F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Morpholin-4-yl-3-[6-(morpholin-4-ylcarbamoylamino)hexyl]urea](/img/structure/B14328288.png)

![1-((3aS,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B14328299.png)
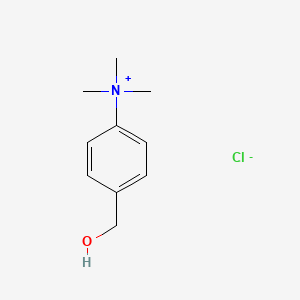
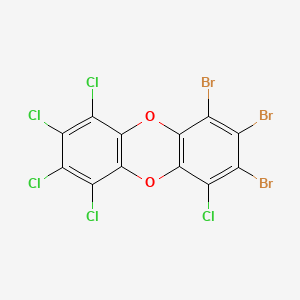
![3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-yl)ethenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14328320.png)
